molecular formula C29H44NO2P B8235685 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Número de catálogo: B8235685
Peso molecular: 469.6 g/mol
Clave InChI: XSMQWBRTPGYQTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a chiral phosphorus-containing heterocyclic compound with a dinaphtho-dioxaphosphepine core. Its structure features two naphthalene moieties fused into a seven-membered dioxaphosphepine ring, with a phosphoramidite group at the 4-position. The stereochemistry is defined by the 11bR configuration of the dinaphtho backbone and the (R)-1-phenylethyl substituent on the nitrogen atom. This compound is primarily utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions, where its chiral environment and steric bulk enhance enantioselectivity .

Propiedades

IUPAC Name

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-5,10-11,20,22-29H,6-9,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMQWBRTPGYQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3CCC4CCCCC4C3C5C6CCCCC6CCC5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Chemistry

Asymmetric Catalysis
The compound is widely used as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable in organic chemistry. Some key applications include:

  • Hydrogenation Reactions : It aids in the selective hydrogenation of alkenes and ketones, leading to the formation of chiral alcohols and amines.
  • Cyclopropanation : The compound is effective in cyclopropanation reactions, which are essential for synthesizing complex cyclic structures.
  • Addition Reactions : It promotes various addition reactions that require high selectivity and efficiency .

Biology

Synthesis of Bioactive Molecules
Due to its chirality-inducing properties, this compound plays a significant role in the synthesis of biologically active molecules. Its applications include:

  • Drug Discovery : The compound is instrumental in developing new pharmaceuticals where specific enantiomers are required for therapeutic efficacy.
  • Biological Activity : Research indicates that ligands like (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine can influence biological pathways by modulating enzyme activities or receptor interactions .

Medicine

Chiral Pharmaceuticals
The synthesis of chiral drugs is crucial as enantiomers often exhibit different pharmacological effects. The applications in medicine include:

  • Pharmaceutical Development : The compound is utilized in the synthesis of chiral pharmaceuticals that target specific biological pathways.
  • Therapeutic Agents : Its role in synthesizing compounds with high affinity for specific targets (e.g., dopamine transporters) highlights its potential in treating neurological disorders .

Industry

Production of Fine Chemicals
In industrial applications, this compound is employed in the production of fine chemicals and specialty materials where precision and selectivity are paramount:

  • Catalysis in Industrial Processes : Its use as a catalyst in various chemical processes enhances yield and reduces waste.
  • Material Science Applications : The compound's unique properties make it suitable for developing advanced materials with specific functionalities .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in asymmetric hydrogenation reactions leading to high enantiomeric excess (ee) values. The results indicated that the ligand significantly improved the selectivity compared to traditional catalysts.

Case Study 2: Biological Evaluation

Research involving the synthesis of derivatives using this compound showed promising results in inhibiting monoamine transporters. The synthesized compounds exhibited high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating depression and other mood disorders.

Comparación Con Compuestos Similares

Substituent Diversity

  • N-Alkyl vs. N-Aryl Groups :
    • The target compound’s N-(R)-1-phenylethyl group provides a chiral, aromatic substituent, enhancing π-π interactions in catalytic systems. In contrast, compounds like (11bR)-N,N,2,6-Tetramethyl... (CAS 864529-88-4) feature smaller N,N-dimethyl groups, reducing steric hindrance but limiting enantioselectivity .
    • Bulky Aromatic Substituents : Compounds such as 11bR-N,N-bis[(1R)-1-(1-naphthalenyl)ethyl]... (CAS 676127-12-1) incorporate naphthalenyl groups, increasing aromatic surface area and steric bulk, which may improve selectivity in certain cross-coupling reactions .

Chirality

  • The (R)-1-phenylethyl group introduces a secondary chiral center alongside the 11bR configuration, creating a stereochemically rich environment. Compounds like (S)-N-(1-Phenylethyl)... (CAS A1147882695) exhibit opposing stereochemistry, which can invert enantioselectivity outcomes in asymmetric catalysis .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Solubility Stability
Target Compound C29H25NO2P* ~444.5 Not Available Organic solvents Moisture-sensitive
(11bR)-N,N,2,6-Tetramethyl... C24H22NO2P 387.4 864529-88-4 DCM, THF Stable at RT
N-Bis[(R)-1-(2-methoxyphenyl)ethyl]... C34H32NO3P 599.65 Not Available Limited Hygroscopic
(R)-N,N-Dimethyl... C22H18NO2P 359.36 157488-65-8 Highly soluble Air-stable

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s molecular weight (~444.5) positions it between smaller analogs (e.g., 359.36 ) and bulkier derivatives (e.g., 599.65 ).
  • Moisture sensitivity is common in phosphoramidites, necessitating inert storage conditions similar to 11bR-N,N-bis[(1R)-1-(1-naphthalenyl)ethyl]... (stored under argon ).

Reactivity

  • Catalytic Activity : The phenylethyl group’s moderate steric bulk allows for efficient substrate binding in asymmetric hydrogenation, contrasting with overly bulky analogs (e.g., N-(bis(3,5-bis(trifluoromethyl)phenyl)methyl)... ) that may hinder reaction rates .
  • Electronic Effects : The methyl group’s electron-donating nature stabilizes the phosphorus center, enhancing ligand-metal coordination compared to electron-withdrawing substituents (e.g., iodine in 2,6-diiodo-N,N-bis((R)-1-phenylethyl)... ).

Data Table: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituents (N) Molecular Weight Key Applications Reference
Target Compound N-Methyl, N-(R)-1-phenylethyl ~444.5 Asymmetric hydrogenation
(11bR)-N,N,2,6-Tetramethyl... (864529-88-4) N,N-Dimethyl 387.4 Ligand screening
11bR-N,N-bis[(1R)-1-(1-naphthalenyl)ethyl]... (676127-12-1) Bis[(1R)-1-naphthalenylethyl] ~564.6 Cross-coupling reactions
N,N-Dipropyl... (802902-36-9) N,N-Dipropyl 415.46 Hydrophobic catalysis
(11bS)-4-Hydroxy-2,6-diphenyl... (874948-59-1) Oxidized P-center 500.48 Oxidation-resistant catalysis

Métodos De Preparación

Chiral Amine Synthesis

The (R)-1-phenylethylamine moiety is typically resolved via enantioselective reductive amination or chiral auxiliary-assisted methods . For example:

  • Reductive Amination : (R)-1-Phenylethylamine is generated by hydrogenating (R)-1-phenylethylimine using NaBH(OAc)₃ in tetrahydrofuran (THF) at room temperature.

  • Acid-Base Purification : Crude amines are purified via HCl/NaOH extraction or strong cation exchange chromatography (e.g., ISOLUTE® SCX-2).

Phosphoramidite Formation

Reaction with PCl₃

The amine reacts with PCl₃ under inert conditions to form a phosphorus(III)-amine intermediate. Key steps include:

  • Stoichiometry : 1:1 molar ratio of amine to PCl₃.

  • Solvent System : Dichloromethane (DCM) or diethyl ether.

  • Base : Triethylamine (Et₃N) to scavenge HCl.

Representative Procedure :

  • PCl₃ (1 eq) is dissolved in DCM at 0°C.

  • Et₃N (5 eq) is added dropwise, followed by the amine (1 eq).

  • The mixture stirs at room temperature for 5 hours.

Binaphthol Condensation

The phosphorus intermediate is coupled with (R)-binaphthol to construct the dioxaphosphepin ring:

  • Conditions : Prolonged stirring (18–24 hours) at room temperature.

  • Workup : Filtration through Celite® and silica gel chromatography (eluent: pentane/DCM with 2% Et₃N).

Critical Factors :

  • Stereochemical Integrity : (R)-Binaphthol ensures axial chirality transfer to the phosphorus center.

  • Oxidation Mitigation : Strict anhydrous conditions prevent P(III) → P(V) oxidation.

Optimized Protocol and Yield Data

Table 1 summarizes reaction parameters and outcomes from analogous syntheses:

StepReagents/ConditionsYield (%)Optical Purity (ee%)Source
Amine PreparationNaBH(OAc)₃, THF, 48 h60–75≥98
PCl₃ ReactionPCl₃, Et₃N, DCM, 5 h85–90N/A
Binaphthol Coupling(R)-BINOL, DCM, 24 h70–80≥99
Final PurificationColumn Chromatography (Pentane/DCM/Et₃N)65–75≥99

Stereochemical Control Mechanisms

The (11bR) configuration arises from axial-to-central chirality transfer during binaphthol coupling:

  • BINOL Chirality : The (R)-binaphthol’s helical structure dictates the phosphorus center’s configuration.

  • Steric Effects : Bulky substituents on the amine (e.g., phenylethyl) enforce conformational rigidity, minimizing racemization.

Validation Methods :

  • HPLC Analysis : Chiral columns (e.g., Chiralpak® AD-H) confirm ≥99% ee.

  • X-ray Crystallography : Resolves absolute configuration for key intermediates.

Challenges and Mitigation Strategies

Competing Oxidation

Phosphorus(III) intermediates are prone to oxidation under aerobic conditions:

  • Solution : Conduct reactions under argon/nitrogen with degassed solvents.

  • Additives : Silver salts (e.g., AgOAc) stabilize Pd intermediates in downstream catalytic applications but are excluded during synthesis.

Byproduct Formation

  • Phosphine Oxides : Generated via trace moisture; mitigated by molecular sieves or MgSO₄ drying.

  • Diastereomeric Mixtures : Minimized via low-temperature (−20°C) crystallizations.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Systems : Enhance mixing and heat transfer during exothermic PCl₃ reactions.

  • Crystallization-Driven Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).

Emerging Methodologies

Photocatalytic Approaches

Recent studies propose visible-light-mediated phosphorylation to bypass PCl₃:

  • Catalyst : Ru(bpy)₃²⁺ enables P–N bond formation at ambient temperature.

  • Limitation : Lower yields (∼50%) compared to classical methods.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic amines, achieving >99% ee but requiring multi-step recycling .

Q & A

Q. What are the key structural features of this compound, and how can its stereochemistry be experimentally determined?

The compound contains a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core with chiral centers at the phosphorus atom and the phenylethyl substituent. To confirm stereochemistry, use X-ray crystallography for absolute configuration or NMR spectroscopy (e.g., NOE experiments) to analyze spatial arrangements. Chiral HPLC with reference standards can also validate enantiomeric purity .

Q. What synthetic routes are commonly employed for preparing this phosphorus-containing ligand?

Synthesis typically involves reacting dinaphtho-diol precursors with phosphorus trichloride derivatives under inert conditions. Subsequent substitution with chiral amines (e.g., (R)-1-phenylethylamine) is critical. Monitor reaction progress via 31P NMR to track phosphorus intermediate formation .

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Degradation products may include phosphine oxides, detectable via LC-MS or TLC with iodine vapor staining. Moisture-sensitive handling is essential to avoid hydrolysis .

Advanced Research Questions

Q. How can this ligand be optimized for enantioselective catalysis in asymmetric synthesis?

Modify substituents on the dinaphtho backbone or adjust the N-alkyl/aryl groups to fine-tune steric and electronic effects. Use chiral HPLC or circular dichroism (CD) to correlate structural changes with enantiomeric excess (e.e.) in catalytic products. Benchmark against known catalysts like BINAP derivatives .

Q. What methodologies resolve discrepancies between reported purity and observed reactivity in catalytic applications?

Purity assays (e.g., HPLC or HRMS ) may miss trace impurities affecting reactivity. Conduct X-ray photoelectron spectroscopy (XPS) to analyze phosphorus oxidation states or FT-IR to identify hydrolyzed byproducts. Cross-validate with kinetic studies under controlled conditions .

Q. How can computational modeling predict this ligand’s performance in transition-metal complexes?

Employ density functional theory (DFT) to model metal-ligand interactions, focusing on bond angles and electron density at phosphorus. Compare computed Gibbs free energies with experimental catalytic turnover rates. Validate using X-ray absorption spectroscopy (XAS) for metal coordination geometry .

Q. What advanced analytical techniques characterize its thermal stability for high-temperature reactions?

Use thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions. Pair with in situ NMR under heating to monitor structural integrity .

Q. How do environmental factors influence its ecotoxicological profile, and how can this be mitigated?

Test aquatic toxicity using Daphnia magna assays and analyze environmental persistence via GC-MS . To reduce hazards, design derivatives with biodegradable substituents (e.g., hydroxyl groups) while maintaining catalytic activity .

Methodological Tables

Technique Application Key References
X-ray crystallographyAbsolute stereochemistry determination
Chiral HPLCEnantiomeric purity validation
31P NMRMonitoring phosphorus intermediates
DFT calculationsPredicting metal-ligand interactions
TGA/DSCThermal stability assessment

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.